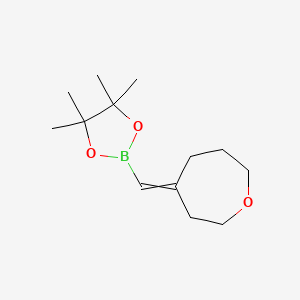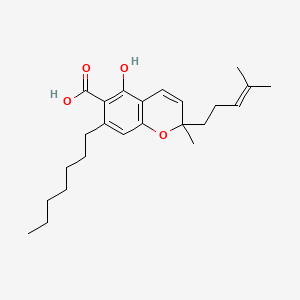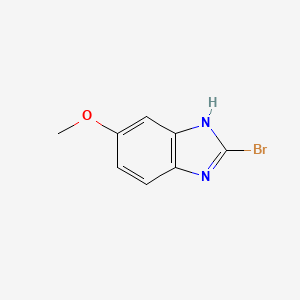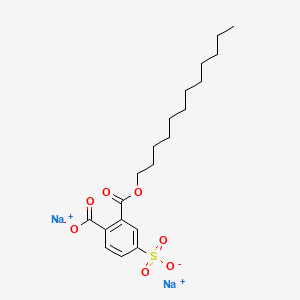
10-Decarbomethoxyaclacinomycin A
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
10-Decarbomethoxyaclacinomycin A is an anthracycline antibiotic produced by the bacterium Streptomyces galilaeus. This compound is known for its anti-tumor and antibacterial properties, particularly against gram-positive bacteria. It is a derivative of aclacinomycin, which is part of a class of antibiotics known for their cytotoxic effects.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 10-Decarbomethoxyaclacinomycin A involves multiple steps, starting from aclacinomycin T. The key steps include the removal of the methyl group from the C-15 position by aclacinomycin methyl esterase (RdmC) and the subsequent decarboxylation at the C-10 position by aclacinomycin-10-hydroxylase (RdmB) . These reactions are typically carried out in vitro using enzymes derived from Streptomyces purpurascens .
Industrial Production Methods: Industrial production of this compound is achieved through the fermentation of Streptomyces galilaeus MA144-Mlt mutant strain KE303. This method allows for the large-scale production of the compound, which is then purified for various applications.
Analyse Chemischer Reaktionen
Types of Reactions: 10-Decarbomethoxyaclacinomycin A undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various derivatives.
Reduction: Reduction reactions can modify the functional groups on the molecule.
Substitution: Substitution reactions can replace specific atoms or groups within the molecule.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions .
Major Products: The major products formed from these reactions include various hydroxylated and demethylated derivatives, which can have different biological activities .
Wissenschaftliche Forschungsanwendungen
10-Decarbomethoxyaclacinomycin A has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study the biosynthesis and modification of anthracyclines.
Biology: The compound is used to investigate the mechanisms of antibiotic resistance and the role of specific enzymes in bacterial metabolism.
Medicine: Due to its anti-tumor properties, it is studied for its potential use in cancer therapy.
Industry: The compound’s antibacterial properties make it useful in developing new antibiotics and disinfectants.
Wirkmechanismus
The mechanism of action of 10-Decarbomethoxyaclacinomycin A involves its interaction with DNA. The compound intercalates into DNA, disrupting the replication and transcription processes, which leads to cell death . The primary molecular targets are the enzymes involved in DNA synthesis and repair, such as topoisomerases .
Vergleich Mit ähnlichen Verbindungen
10-Decarbomethoxyaclacinomycin A is similar to other anthracyclines like daunorubicin, doxorubicin, and aclacinomycin A. it is unique due to its specific modifications at the C-10 and C-15 positions, which confer distinct biological activities . Similar compounds include:
These compounds share a similar core structure but differ in their side chains and functional groups, leading to variations in their biological effects and therapeutic applications.
Eigenschaften
CAS-Nummer |
76264-91-0 |
|---|---|
Molekularformel |
C40H51NO13 |
Molekulargewicht |
753.8 g/mol |
IUPAC-Name |
7-[4-(dimethylamino)-5-[4-hydroxy-6-methyl-5-(6-methyl-5-oxooxan-2-yl)oxyoxan-2-yl]oxy-6-methyloxan-2-yl]oxy-9-ethyl-4,6,9-trihydroxy-8,10-dihydro-7H-tetracene-5,12-dione |
InChI |
InChI=1S/C40H51NO13/c1-7-40(48)16-21-13-23-34(37(47)33-22(35(23)45)9-8-10-26(33)43)36(46)32(21)28(17-40)52-30-14-24(41(5)6)38(19(3)50-30)54-31-15-27(44)39(20(4)51-31)53-29-12-11-25(42)18(2)49-29/h8-10,13,18-20,24,27-31,38-39,43-44,46,48H,7,11-12,14-17H2,1-6H3 |
InChI-Schlüssel |
OXPCRXLITLBLEY-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1(CC(C2=C(C3=C(C=C2C1)C(=O)C4=C(C3=O)C(=CC=C4)O)O)OC5CC(C(C(O5)C)OC6CC(C(C(O6)C)OC7CCC(=O)C(O7)C)O)N(C)C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(6-Fluoro-1,3-benzothiazol-2-yl)-1-(4-methylphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14085672.png)




![N-[(3-bromo-4-chlorophenyl)methylideneamino]-4-methylbenzenesulfonamide](/img/structure/B14085714.png)

![1-[9-(Furan-2-yl)-1-hydroxy-7-oxo-7,8,9,10-tetrahydropyrimido[4,5-c]isoquinolin-3-yl]piperidine-4-carboxamide](/img/structure/B14085722.png)

![5-(5-chloro-2-hydroxyphenyl)-N-{2-[(4-fluorophenyl)carbonyl]-1-benzofuran-3-yl}-1H-pyrazole-3-carboxamide](/img/structure/B14085739.png)
![7-Chloro-1-(2,5-dimethoxyphenyl)-2-(4,5-dimethyl-1,3-thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14085752.png)
![Methyl 4-({2-fluoro-3-[(4-fluorophenyl)carbamoyl]benzene}amido)-3-methylbenzoate](/img/structure/B14085757.png)
![7-Iodo-6-methyl-1H-pyrrolo[3,2-c]pyridine](/img/structure/B14085764.png)
![7-Chloro-1-(2-fluorophenyl)-2-(2-phenylethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14085772.png)
